molecular formula C5H11NO B13600028 (S)-2-Amino-1-cyclopropylethan-1-ol

(S)-2-Amino-1-cyclopropylethan-1-ol

Cat. No.: B13600028
M. Wt: 101.15 g/mol
InChI Key: JCAJMHONCHYTCA-RXMQYKEDSA-N
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Description

(1S)-2-amino-1-cyclopropylethan-1-ol is a chiral amino alcohol with a cyclopropyl group attached to the ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-amino-1-cyclopropylethan-1-ol typically involves the cyclopropanation of an appropriate precursor followed by amination. One common method is the reaction of cyclopropylcarbinol with ammonia or an amine under suitable conditions. The reaction can be catalyzed by transition metals or other catalysts to improve yield and selectivity.

Industrial Production Methods

Industrial production of (1S)-2-amino-1-cyclopropylethan-1-ol may involve continuous flow processes to ensure consistent quality and high yield. These processes often utilize advanced catalytic systems and optimized reaction conditions to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-amino-1-cyclopropylethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines or other derivatives.

    Substitution: The hydroxyl and amino groups can participate in substitution reactions to form ethers, esters, or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopropyl ketones, while substitution reactions can produce a variety of derivatives, including ethers and amides.

Scientific Research Applications

(1S)-2-amino-1-cyclopropylethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of fine chemicals and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of (1S)-2-amino-1-cyclopropylethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to interact selectively with biological molecules, influencing various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (1R)-2-amino-1-cyclopropylethan-1-ol: The enantiomer of the compound with similar properties but different biological activity.

    Cyclopropylamine: A simpler analog with a cyclopropyl group attached to an amino group.

    Cyclopropanol: A related compound with a cyclopropyl group attached to a hydroxyl group.

Uniqueness

(1S)-2-amino-1-cyclopropylethan-1-ol is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups

Properties

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

(1S)-2-amino-1-cyclopropylethanol

InChI

InChI=1S/C5H11NO/c6-3-5(7)4-1-2-4/h4-5,7H,1-3,6H2/t5-/m1/s1

InChI Key

JCAJMHONCHYTCA-RXMQYKEDSA-N

Isomeric SMILES

C1CC1[C@@H](CN)O

Canonical SMILES

C1CC1C(CN)O

Origin of Product

United States

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